
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been explored in various scientific studies, focusing on its synthesis, chemical properties, and potential applications in medicinal chemistry. While the exact compound may not have been explicitly researched in the papers found, related compounds and structural analogs provide insights into its potential applications and significance.
Thiazole and Triazole Derivatives in Drug Discovery : Research on thiazole and triazole derivatives, similar in structure to the compound , has shown promising results in the development of new therapeutics. These compounds have been evaluated for their antituberculosis activity, demonstrating significant potential as Mycobacterium tuberculosis GyrB inhibitors. The study highlights the design and synthesis of these compounds and their evaluation against tuberculosis and cytotoxicity, indicating their potential in medicinal chemistry (Jeankumar et al., 2013).
Polyamide Synthesis for Material Science : Research into the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives, which are structurally related to the compound of interest, has shown the potential of these materials in creating noncrystalline, flexible films with high thermal stability. This research could inform the development of new materials with enhanced properties for various applications (Hsiao et al., 2000).
Antimicrobial and Antitubercular Activities : The synthesis and evaluation of carboxamide derivatives, including triazinyl carboxamide derivatives, have demonstrated their antimicrobial and antitubercular activities. This suggests that structurally similar compounds, like this compound, could potentially serve as leads in the development of new antimicrobial agents (Bodige et al., 2020).
Chemical Modification and Drug Development : The exploration of chemical modifications and the synthesis of novel compounds, including those with triazole and pyrazolopyrimidine cores, highlights the importance of structural diversity in drug development. This research underlines the potential of compounds with complex structures, such as this compound, in discovering new therapeutic agents (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would depend on its specific interactions with its targets.
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-31-19-8-3-16(20(13-19)32-2)14-26-23(30)21-22(15-9-11-25-12-10-15)29(28-27-21)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFWECAHJBYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

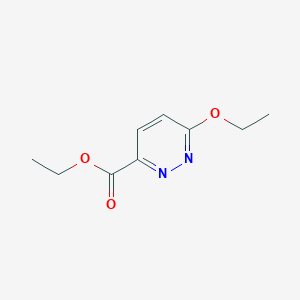
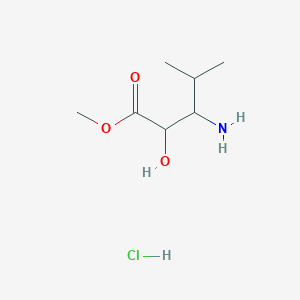
![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)
![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)

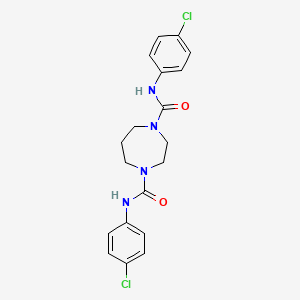
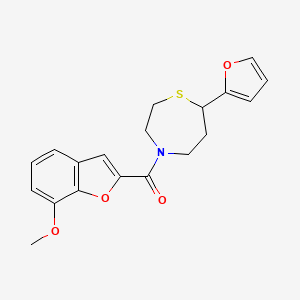
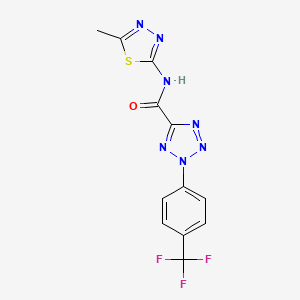

![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)
![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)